
Squalamine lactate
説明
スクアミンの乳酸塩は、その抗菌活性と、特に加齢黄斑変性に伴う脈絡膜新生血管の治療における潜在的な治療用途により、注目を集めています .
2. 製法
合成経路と反応条件: スクアミンの乳酸塩の合成は、3-β-ヒドロキシ-5-コレネン酸から始まる複数段階の工程を伴います。プロセスには、保護、還元、酸化、およびエステル化反応が含まれます。主なステップには以下が含まれます。
- 3-β-ヒドロキシ-5-コレネン酸をピリジニウム-p-トルエンスルホネートの存在下で2,3-ジヒドロピランで保護して、ビス-テトラヒドロピラニル誘導体を形成する。
- テトラヒドロピラニルエステル基を水素化リチウムアルミニウムで還元してアルコールを生成し、続いてスワーン条件下でアルデヒドに酸化。
- イソプロピルマグネシウムブロミドをアルデヒドに付加して、第二級アルコールを生成し、その後、シリル化して脱保護してアルコールを生成。
- エステル化、アリル性酸化、バーチ還元、およびさらなる還元段階により、さまざまな中間体を生成。
- 最終段階には、ニトリル還元、トリアミンの保護、アセチル化、水素化分解、および三酸化硫黄処理が含まれて、最終生成物を得る .
工業的製造方法: スクアミンの乳酸塩の工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、効率的な触媒、最適化された反応条件、およびスケーラブルな精製技術を使用することが含まれ、高い収率と純度を保証します。
反応の種類:
酸化: スクアミンの乳酸塩は、特に合成中の重要な中間体の形成において、酸化反応を受けます。
還元: バーチ還元や水素化リチウムアルミニウムによる還元など、いくつかの還元段階が合成に含まれています。
置換: トシル酸エステル基をヨウ化ナトリウムで置換するなどの求核置換反応が使用されます。
一般的な試薬と条件:
酸化剤: 六カルボニルクロム、t-ブチルヒドロペルオキシド。
還元剤: 水素化リチウムアルミニウム、K-セレクトライド、液体アンモニア中のナトリウム。
保護基: テトラヒドロピラニル、t-ブチルジメチルシリルクロリド。
触媒: ピリジニウム-p-トルエンスルホネート、三酸化硫黄。
主要な生成物: スクアミンの乳酸塩の合成中に生成される主要な生成物には、さまざまな保護および脱保護された中間体、第二級アルコール、および最終的なアミノステロール化合物が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate involves multiple steps starting from 3-beta-hydroxy-5-cholenic acid. The process includes protection, reduction, oxidation, and esterification reactions. Key steps include:
- Protection of 3-beta-hydroxy-5-cholenic acid with 2,3-dihydropyran in the presence of pyridinium p-toluenesulfonate to form bis-tetrahydropyranyl derivative.
- Reduction of the tetrahydropyranyl ester group with lithium aluminum hydride to yield an alcohol, followed by oxidation to an aldehyde under Swern conditions.
- Addition of isopropylmagnesium bromide to the aldehyde to produce a secondary alcohol, which is then silylated and deprotected to form an alcohol.
- Esterification, allylic oxidation, Birch reduction, and further reduction steps to form various intermediates.
- Final steps include nitrile reduction, protection of triamine, acetylation, hydrogenolysis, and treatment with sulfur trioxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the formation of key intermediates during its synthesis.
Reduction: Several reduction steps are involved in its synthesis, including Birch reduction and reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are used, such as the displacement of tosylate ester groups with sodium iodide.
Common Reagents and Conditions:
Oxidizing Agents: Chromium hexacarbonyl, t-butyl hydroperoxide.
Reducing Agents: Lithium aluminum hydride, K-Selectride, sodium in liquid ammonia.
Protecting Groups: Tetrahydropyranyl, t-butyldimethylsilyl chloride.
Catalysts: Pyridinium p-toluenesulfonate, sulfur trioxide.
Major Products: The major products formed during the synthesis of this compound include various protected and deprotected intermediates, secondary alcohols, and the final aminosterol compound.
科学的研究の応用
スクアミンの乳酸塩は、科学研究において幅広い用途があります。
化学: アミノステロールの合成と反応を研究するためのモデル化合物として使用されています。
生物学: グラム陽性菌とグラム陰性菌に対する抗菌性、ならびにその抗真菌および抗ウイルス活性について調査されています.
医学: 加齢黄斑変性に伴う脈絡膜新生血管、非小細胞肺癌、および血管新生を伴うその他の疾患の治療における治療の可能性について検討されています.
工業: 医療機器や表面の抗菌コーティングと処理の開発における潜在的な用途があります。
作用機序
スクアミンの乳酸塩は、細胞シグナル伝達経路と相互作用することで効果を発揮します。血管内皮成長因子(VEGF)とインテグリンの発現を阻害することにより、血管新生を阻害します。 これは、カルモジュリンへの結合によって達成され、VEGFおよびその他の成長因子の共通のシグナル伝達カスケードを妨げます .
類似化合物:
スクアミン: スクアミンの乳酸塩の親化合物であり、同様の抗菌および抗血管新生特性を持つアミノステロールでもあります。
その他のアミノステロール: トロダスケミンやセラゲニンなどの構造的類似性と生物学的活性を共有する化合物。
独自性: スクアミンの乳酸塩は、その特定の乳酸塩の形が、その溶解性と生物学的利用能を高めるためにユニークです。 その広範囲の抗菌活性と血管新生を阻害する可能性は、さまざまな治療用途における有望な候補となっています .
類似化合物との比較
Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.
Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .
生物活性
Squalamine lactate, a novel aminosterol derived from the dogfish shark (Squalus acanthias), has emerged as a significant compound in the fields of oncology and ophthalmology due to its antiangiogenic and antitumor properties. This article delves into the biological activity of this compound, discussing its mechanisms, clinical applications, and research findings across various studies.
Squalamine exerts its biological effects primarily through the inhibition of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis. The mechanisms through which squalamine operates include:
- Inhibition of Sodium-Hydrogen Exchanger (NHE3) : Squalamine selectively inhibits the NHE3 isoform, leading to reduced hydrogen ion efflux from endothelial cells. This results in altered intracellular pH, which affects cell proliferation and migration .
- Endothelial Cell Targeting : Squalamine is preferentially taken up by endothelial cells, where it binds to calmodulin. This binding redistributes calmodulin within these cells, downregulating signaling pathways that promote angiogenesis .
Antitumor Activity
The antitumor effects of squalamine have been demonstrated in several preclinical models:
- Xenograft Models : In studies involving tumor-bearing mice, squalamine has shown significant inhibition of tumor growth in models for lung, breast, ovarian, and prostate cancers . For instance, in glioma xenograft models, a daily administration of squalamine at 20 mg/kg resulted in a 36-43% reduction in tumor growth .
- Combination Therapy : Squalamine enhances the efficacy of various cytotoxic agents such as cyclophosphamide and cisplatin when used in combination therapies. Studies indicate that this combination leads to statistically significant improvements in treatment outcomes compared to using chemotherapy alone .
Phase I/II Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
- Phase I Study : A study aimed at determining the maximum tolerated dose (MTD) found that squalamine could be safely administered at doses up to 192 mg/m²/day as a continuous intravenous infusion over 120 hours. Dose-limiting toxicities included hepatotoxicity and fatigue .
- Ophthalmic Applications : A proof-of-concept trial investigated the use of topical this compound for treating macular edema secondary to retinal vein occlusion (RVO). Initial results suggest that squalamine may provide benefits beyond current anti-VEGF treatments .
Case Studies
- Choroidal Neovascularization : In a rat model study assessing choroidal neovascularization (CNV), systemic administration of squalamine resulted in a significant reduction in CNV thickness compared to controls (47 µm vs. 63 µm; P < 0.001). This suggests potential therapeutic applications for ocular diseases characterized by abnormal blood vessel growth .
Summary Table of Key Findings
Study Type | Findings | Notes |
---|---|---|
Preclinical Models | Significant tumor growth inhibition across various cancer types | Enhanced effects with cytotoxic agents |
Phase I Trial | MTD established at 192 mg/m²/day; hepatotoxicity observed | Safe for prolonged infusions |
Ophthalmic Trial | Potential efficacy in treating RVO-induced macular edema | May complement anti-VEGF therapies |
CNV Study | Reduced CNV thickness in treated rats | Supports further investigation |
特性
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953945 | |
Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320725-47-1 | |
Record name | Squalamine lactate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQUALAMINE LACTATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。